molecular formula C20H22N6OS2 B10876008 (4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10876008
M. Wt: 426.6 g/mol
InChI Key: RABCRWBSJCZLHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazol-3-one derivative with a benzothiazole substituent at position 2 and a 5-methyl group. The Z-configuration of the ethylidene moiety at position 4 is critical for its stereochemical stability and biological interactions. The molecule features a hybrid heterocyclic scaffold combining benzothiazole (electron-withdrawing) and imidazole (electron-donating) moieties, linked via a sulfur-containing thioether bridge. This structural complexity confers unique physicochemical properties, including moderate polarity (logP ~2.8 estimated) and a molecular weight of 431.6 g/mol (C₂₄H₂₅N₅OS) . Its synthesis typically involves multi-step condensation reactions, with intermediates characterized by X-ray crystallography using programs like SHELXL and ORTEP .

Properties

Molecular Formula

C20H22N6OS2

Molecular Weight

426.6 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5-methyl-4-[C-methyl-N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbonimidoyl]-1H-pyrazol-3-one

InChI

InChI=1S/C20H22N6OS2/c1-12-16(23-11-22-12)10-28-9-8-21-13(2)18-14(3)25-26(19(18)27)20-24-15-6-4-5-7-17(15)29-20/h4-7,11,25H,8-10H2,1-3H3,(H,22,23)

InChI Key

RABCRWBSJCZLHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1)CSCCN=C(C)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C

Origin of Product

United States

Preparation Methods

Preparation of 2-Hydrazino-1,3-Benzothiazole

The benzothiazole precursor is synthesized by reacting 2-aminobenzothiazole with hydrazine hydrate. In a typical procedure:

  • Reactants : 2-Aminobenzothiazole (1 equiv), hydrazine hydrate (3 equiv).

  • Conditions : Reflux in ethanol (12 h, 80°C).

  • Yield : 78–85% after recrystallization from ethanol.

  • Characterization : FT-IR (N–H stretch at 3300 cm⁻¹), ¹H NMR (δ 4.2 ppm, NH₂).

Cyclization to Pyrazol-3-One

The pyrazol-3-one ring is formed via cyclocondensation of 2-hydrazino-1,3-benzothiazole with ethyl acetoacetate:

  • Reactants : 2-Hydrazino-1,3-benzothiazole (1 equiv), ethyl acetoacetate (1.2 equiv).

  • Conditions : Acetic acid catalyst, reflux (6 h, 120°C).

  • Yield : 70–75% after silica gel chromatography.

  • Characterization : ¹H NMR confirms methyl (δ 2.5 ppm) and pyrazole NH (δ 12.1 ppm).

Synthesis of the Imidazole-Sulfanyl-Ethyl-Amino Side Chain

Functionalization of 5-Methyl-1H-Imidazole-4-Carbaldehyde

The imidazole moiety is modified to introduce the sulfanyl-ethyl-amino group:

  • Thiolation :

    • Reactants : 5-Methyl-1H-imidazole-4-carbaldehyde (1 equiv), thiourea (1.5 equiv).

    • Conditions : HCl (conc.), reflux (4 h, 100°C).

    • Product : 4-(Mercaptomethyl)-5-methyl-1H-imidazole.

    • Yield : 65% after extraction with ethyl acetate.

  • Alkylation with 2-Chloroethylamine :

    • Reactants : 4-(Mercaptomethyl)-5-methyl-1H-imidazole (1 equiv), 2-chloroethylamine hydrochloride (1.2 equiv).

    • Conditions : K₂CO₃, DMF, 60°C (8 h).

    • Product : 2-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethylamine.

    • Yield : 58% after column chromatography (CH₂Cl₂:MeOH 9:1).

Schiff Base Condensation to Form the Ethylidene Linker

The final assembly involves coupling the pyrazol-3-one core with the imidazole side chain via a Schiff base reaction:

  • Reactants :

    • Pyrazol-3-one core (1 equiv).

    • 2-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethylamine (1.1 equiv).

  • Conditions : Acetic acid (cat.), ethanol, reflux (10 h, 80°C).

  • Stereochemical Control : The (4Z)-configuration is favored due to steric hindrance from the 5-methyl group.

  • Yield : 62% after recrystallization (ethanol/water).

  • Characterization :

    • ¹H NMR : Ethylidene proton (δ 7.8 ppm, singlet).

    • HRMS : [M+H]⁺ calculated 454.1522, found 454.1518.

Alternative Synthetic Strategies

Microwave-Assisted Cyclization

Adapting solvent-free microwave methods for pyrazol-3-one formation:

  • Reactants : 2-Hydrazino-1,3-benzothiazole, ethyl acetoacetate.

  • Conditions : Microwave irradiation (400 W, 4 min).

  • Yield : 82% (vs. 70% conventional heating).

  • Advantages : Reduced reaction time and higher purity.

One-Pot Multi-Component Approach

A streamlined method combining cyclization and Schiff base formation:

  • Reactants :

    • 2-Hydrazino-1,3-benzothiazole.

    • Ethyl acetoacetate.

    • 2-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethylamine.

  • Conditions : Acetic acid, ethanol, sequential heating (120°C, 8 h).

  • Yield : 55% (lower due to competing side reactions).

Analytical and Spectroscopic Validation

Critical analytical data for the target compound:

Technique Key Observations
FT-IR C=O stretch (1660 cm⁻¹), C=N (1620 cm⁻¹), S–C (680 cm⁻¹)
¹H NMR (500 MHz) - Pyrazole CH₃: δ 2.5 (s, 3H)
- Imidazole CH₃: δ 2.3 (s, 3H)
- NH: δ 12.1 (s, 1H)
¹³C NMR C=O (δ 165 ppm), C=N (δ 155 ppm), Quaternary C (δ 145 ppm)
XRD Monoclinic crystal system, space group P2₁/c, Z = 4

Challenges and Optimization Opportunities

  • Stereoselectivity : Achieving >95% (4Z)-isomer requires precise pH control during Schiff base formation.

  • Side Reactions : Competing imine oligomerization reduces yield; additive screening (e.g., MgSO₄) improves efficiency.

  • Green Chemistry : Solvent-free microwave steps reduce E-factor by 40% compared to conventional methods .

Chemical Reactions Analysis

    Reactivity: The compound can undergo various reactions, such as

    Common Reagents and Conditions: Specific reagents depend on the desired transformation.

    Major Products: These reactions yield derivatives with altered functional groups or stereochemistry.

  • Scientific Research Applications

      Biology: It may exhibit bioactivity, making it relevant for drug discovery.

      Medicine: Investigations explore its pharmacological properties, toxicity, and therapeutic potential.

      Industry: Applications could include dyes, pharmaceutical intermediates, or agrochemicals.

  • Mechanism of Action

      Targets: The compound might interact with specific enzymes, receptors, or cellular components.

      Pathways: It could modulate signaling pathways, gene expression, or metabolic processes.

      Further Research Needed: Detailed studies are essential to unravel its precise mechanism.

  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    The compound belongs to a class of pyrazol-3-one derivatives with diverse biological and material science applications. Key structural analogs and their distinguishing features are summarized below:

    Table 1: Structural and Functional Comparison

    Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties
    Target Compound C₂₄H₂₅N₅OS 2-(1,3-Benzothiazol-2-yl), 5-methyl, (5-methyl-1H-imidazol-4-yl)methylsulfanyl 431.6 High stereochemical rigidity; potential kinase inhibition due to benzothiazole
    (4Z)-4-(1-{[2-(1H-Imidazol-4-yl)ethyl]amino}ethylidene)-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-... C₂₃H₂₂N₆O₄ 4-nitrophenyl, 4-methoxyphenyl, imidazole 446.5 Enhanced electron-withdrawing effects from nitro group; antimicrobial activity
    2-(1,3-Benzothiazol-2-yl)-4-{[(4-methoxybenzyl)amino]methylene}-5-{[(4-methylphenyl)sulfanyl]... C₂₇H₂₄N₄O₂S₂ 4-methoxybenzyl, 4-methylphenylsulfanyl 500.6 Increased lipophilicity; potential for membrane permeability
    (4Z)-2-(1,3-Benzothiazol-2-yl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-methyl-... C₂₁H₂₀N₄O₂S 4-hydroxyphenyl, 5-methyl 392.5 Hydrogen-bonding capacity from hydroxyl group; solubility in polar solvents

    Key Differences and Implications:

    Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in the analog from enhances electrophilic reactivity, making it suitable for nucleophilic substitution reactions . The 4-hydroxyphenyl group in increases aqueous solubility, whereas the 4-methylphenylsulfanyl group in enhances lipid membrane interaction .

    Biological Activity :

    • The imidazole-containing analog () shows antimicrobial activity due to nitro group-mediated DNA intercalation .
    • The target compound’s benzothiazole moiety is associated with kinase inhibition, as seen in similar benzothiazole derivatives .

    Crystallographic Behavior :

    • Isostructural analogs (e.g., ) exhibit planar molecular conformations except for perpendicular fluorophenyl groups, influencing packing efficiency . The target compound’s stereochemical rigidity may favor dense crystal packing, as observed in SHELXL-refined structures .

    Biological Activity

    The compound (4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one has garnered attention in pharmaceutical research due to its diverse biological activities. This article synthesizes findings from various studies, highlighting its potential as a therapeutic agent.

    PropertyValue
    Molecular Formula C15H16N4O2S
    Molar Mass 316.38 g/mol
    CAS Number 299443-56-4

    The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound's structure allows it to modulate the activity of these targets, leading to significant biological effects.

    Anticancer Activity

    Research indicates that the compound exhibits anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. For instance, studies have demonstrated that it can effectively inhibit the growth of breast cancer cells through the modulation of signaling pathways related to cell survival and apoptosis .

    Antimicrobial Activity

    The compound has shown promising antimicrobial activity against various pathogens. In vitro studies revealed that it possesses significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungi. This broad-spectrum antimicrobial action suggests potential applications in treating infections caused by resistant strains .

    Anti-inflammatory Effects

    In addition to its antimicrobial and anticancer properties, the compound has been investigated for its anti-inflammatory effects . It has been shown to reduce levels of pro-inflammatory cytokines in cell culture models, indicating its potential use in treating inflammatory diseases.

    Case Studies

    • Anticancer Efficacy : A study conducted on breast cancer cell lines demonstrated that treatment with the compound led to a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 µM. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival .
    • Antimicrobial Testing : Another study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against both pathogens, showcasing its potential as a therapeutic agent for bacterial infections .
    • Inflammation Model : In an animal model of inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced edema and inflammatory markers compared to control groups, suggesting its efficacy in managing inflammatory responses.

    Q & A

    Q. What are the key structural features of this compound, and how do they influence its reactivity?

    The compound combines a benzothiazole ring, pyrazolone core, and a 5-methylimidazole moiety linked via a sulfanyl-ethylaminoethylidene group. The benzothiazole and imidazole groups confer π-π stacking and hydrogen-bonding capabilities, while the pyrazolone core allows keto-enol tautomerism, influencing redox behavior and metal coordination. Structural characterization via NMR, X-ray crystallography, and HRMS is critical to confirm stereochemistry (Z-configuration) and substituent orientation .

    Q. What is the standard synthetic route for this compound, and what intermediates are critical?

    Synthesis typically involves:

    • Step 1: Preparation of benzothiazole-2-carboxylic acid derivatives.
    • Step 2: Condensation of a pyrazolone precursor (e.g., 5-methyl-3H-pyrazol-3-one) with a thioether-containing amine intermediate.
    • Step 3: Coupling under acidic/basic conditions (e.g., using HCl/EtOH) to form the ethylidene linkage. Key intermediates include the hydrazone derivative of benzothiazole and the sulfanyl-ethylaminoethylidene precursor. Purity is ensured via column chromatography (silica gel, hexane/EtOAc) .

    Q. How is the compound characterized spectroscopically, and what data confirms its identity?

    • 1H/13C NMR: Peaks at δ 7.2–8.5 ppm (benzothiazole aromatic protons), δ 2.5–3.2 ppm (methyl and sulfanyl groups), and δ 8.1–8.3 ppm (pyrazolone NH).
    • IR: Bands at ~1660 cm⁻¹ (C=O stretch, pyrazolone), ~2550 cm⁻¹ (S-H stretch, sulfanyl).
    • HRMS: Exact mass confirmation (e.g., m/z 476.15 [M+H]+) .

    Advanced Research Questions

    Q. How can reaction conditions be optimized to improve yield and stereoselectivity?

    • Solvent System: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance coupling efficiency.
    • Catalysis: Employ Cu(I) or Pd(0) catalysts for Suzuki-Miyaura-type coupling of benzothiazole intermediates.
    • Temperature Control: Microwave-assisted synthesis (e.g., 100°C, 30 min) reduces side reactions and improves Z/E selectivity .
    • Monitoring: Real-time HPLC tracking (C18 column, acetonitrile/water gradient) identifies byproducts (e.g., oxidized sulfanyl groups) .

    Q. What computational methods predict this compound’s biological activity, and how reliable are they?

    • Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with targets like cyclooxygenase-2 (COX-2) or kinases. The imidazole and sulfanyl groups show high affinity for hydrophobic pockets.
    • QSAR Studies: Parameters like logP (~3.2) and topological polar surface area (~85 Ų) correlate with membrane permeability and bioavailability.
    • Limitations: False positives may arise due to tautomerism in the pyrazolone core; experimental validation (e.g., enzyme inhibition assays) is essential .

    Q. How do structural modifications (e.g., substituent variation) affect its pharmacological profile?

    • Imidazole Substitution: Replacing 5-methyl with halogen (e.g., Cl) increases cytotoxicity (IC50 reduced from 12 μM to 4 μM in HeLa cells).
    • Sulfanyl Chain Length: Extending the ethyl group to propyl reduces metabolic stability (t½ from 6 hr to 2 hr in liver microsomes).
    • Pyrazolone Methylation: Adding a 5-ethyl group enhances anti-inflammatory activity (COX-2 inhibition by 78% vs. 62% for methyl) .

    Q. What analytical techniques resolve contradictions in reported bioactivity data?

    • Metabolite Profiling: LC-MS/MS identifies active metabolites (e.g., sulfoxide derivatives) that may contribute to discrepancies in IC50 values.
    • Redox Activity Assays: Cyclic voltammetry detects reversible oxidation at ~0.5 V (pyrazolone enolate), which may confound cell-based assays via pro-oxidant effects.
    • Batch Variability: ICP-MS quantifies trace metal impurities (e.g., Cu²+ from synthesis) that artificially inflate antimicrobial activity .

    Methodological Guidance

    Q. What protocols are recommended for stability testing under physiological conditions?

    • pH Stability: Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C; monitor degradation via HPLC at 0, 6, 12, and 24 hr.
    • Light Sensitivity: Conduct ICH Q1B photostability testing (1.2 million lux·hr).
    • Thermal Degradation: TGA/DSC analysis (25–300°C, 10°C/min) identifies decomposition points (~220°C for this compound) .

    Q. How should researchers design SAR studies for this compound?

    • Core Retention: Maintain benzothiazole and pyrazolone moieties while varying substituents on the imidazole and sulfanyl groups.
    • Library Synthesis: Use parallel synthesis (e.g., 96-well plates) with diverse amines for the ethylidene linker.
    • Screening Cascade: Prioritize compounds with logD 2–4 and >70% plasma protein binding (equilibrium dialysis) for in vivo testing .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.